
1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)propan-1-ol is a complex organic compound that features a quinoline and pyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)propan-1-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline moiety, followed by the introduction of the pyridine ring, and finally, the addition of the propanol group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The choice of method depends on factors such as the desired scale of production, cost, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions
1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline and pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline and dihydropyridine derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline and pyridine N-oxides, while reduction may produce dihydro derivatives.
Aplicaciones Científicas De Investigación
1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The quinoline and pyridine moieties can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(6-Bromo-3,4-dihydroquinolin-1(2H)-yl)ethanone
- 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl](furan-2-yl)methanone
- 1-(6-fluoro-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one
Uniqueness
1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)propan-1-ol is unique due to its specific combination of quinoline and pyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C18H22N2O |
|---|---|
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
1-[6-(3,4-dihydro-2H-quinolin-1-yl)-4-methylpyridin-3-yl]propan-1-ol |
InChI |
InChI=1S/C18H22N2O/c1-3-17(21)15-12-19-18(11-13(15)2)20-10-6-8-14-7-4-5-9-16(14)20/h4-5,7,9,11-12,17,21H,3,6,8,10H2,1-2H3 |
Clave InChI |
RDQXPWFKFDYPKB-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CN=C(C=C1C)N2CCCC3=CC=CC=C32)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


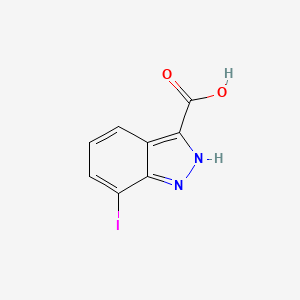
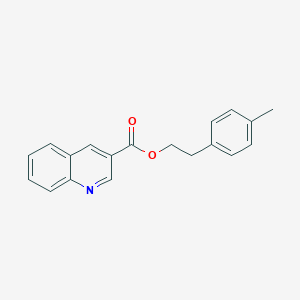
![1'-Benzyl-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one](/img/structure/B15063380.png)


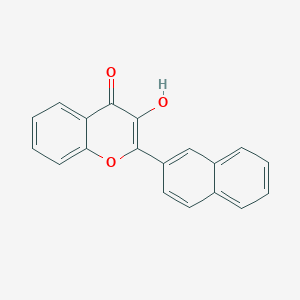

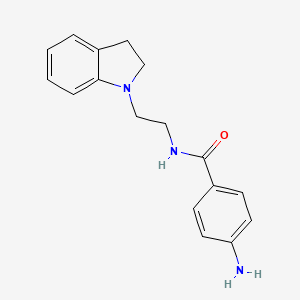
![4,9-Dimethyl-2-(4-methylphenyl)indeno[2,1-B]pyran](/img/structure/B15063422.png)


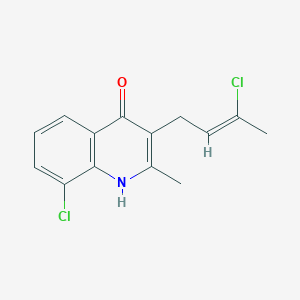
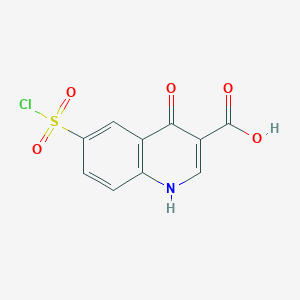
![10-Methoxy-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B15063473.png)
